Crassiflorone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

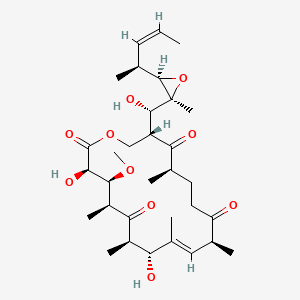

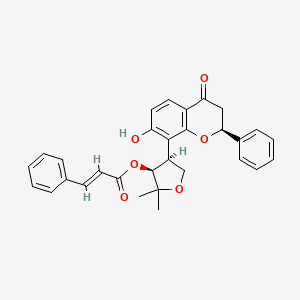

Crassiflorone is a natural product found in Diospyros crassiflora with data available.

Scientific Research Applications

Anti-Trypanosomal Properties : Crassiflorone derivatives were synthesized and evaluated for their potential as anti-trypanosomatid agents. They showed inhibitory effects on Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase and Trypanosoma cruzi trypanothione reductase, with some derivatives inhibiting Trypanosoma brucei growth at low concentrations without affecting human cell viability. Further optimization is needed to address metabolic liabilities, including solubility and cytochromes P450 inhibition (Uliassi et al., 2017).

Antimicrobial Activity : A study identified crassiflorone as a new naphthoquinone from Diospyros crassiflora, along with other known compounds. These compounds exhibited significant antimicrobial activity against bacteria and yeasts (Tangmouo et al., 2006).

Antimycobacterial and Antigonorrhoeal Activities : Crassiflorone, among other naphthoquinones from Diospyros species, showed potent antimycobacterial and antigonorrhoeal activities. They were effective against Mycobacterium tuberculosis strains and Neisseria gonorrhoeae, suggesting potential for new antimicrobial drugs (Kuete et al., 2009).

Antidepressant-like Effects : Crassifoside H, a compound related to crassiflorone, showed antidepressant-like effects in rats under chronic unpredictable mild stress. It modulated the hypothalamic-pituitary-adrenal axis, increased serotonin receptor expression, and activated the brain-derived neurotrophic factor-ERK signaling pathway (Zhang et al., 2017).

Synthesis and Structural Studies : Research focused on synthesizing the structure of crassiflorone and exploring its chemical properties. These studies provide insights into the compound's structure and potential for further modification and application (Padwal et al., 2011).

Antiproliferative Potential in Cancer Cells : An alkaloid and acetogenin-rich fraction from Annona crassiflora fruit peel showed antiproliferative potential in human liver cancer HepG2 cells. It modulated key cellular processes, suggesting its potential for further studies in antitumoral applications (Justino et al., 2021).

Nutritional, Functional, and Economic Potential : Annona crassiflora, a plant from which crassiflorone is derived, has been identified for its high nutritional, functional, and economic potential. It contains a range of bioactive compounds with various biological activities, underscoring its potential for various industrial applications (Arruda & Pastore, 2019).

Anti-inflammatory and Antinociceptive Properties : Croton crassifolius, another plant source of crassiflorone, demonstrated anti-inflammatory and antinociceptive effects in animal models, supporting its traditional use for treating pain and inflammation (Zhao et al., 2012).

properties

Product Name |

Crassiflorone |

|---|---|

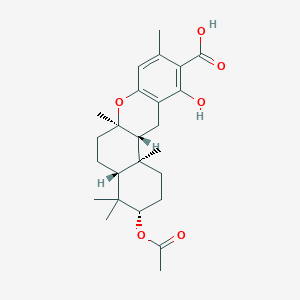

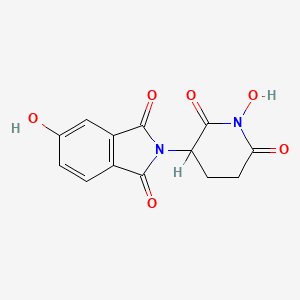

Molecular Formula |

C21H12O6 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

8-hydroxy-6,15-dimethyl-12,20-dioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4(9),5,7,14,16,18-octaene-3,10,21-trione |

InChI |

InChI=1S/C21H12O6/c1-8-6-10-14(11(22)7-8)18(24)20-15(17(10)23)16-19(27-20)13-9(2)4-3-5-12(13)26-21(16)25/h3-7,22H,1-2H3 |

InChI Key |

ITBVMLGZYFLEOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=C3C(=O)C5=C(C4=O)C(=CC(=C5)C)O |

synonyms |

crassiflorone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)

![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)